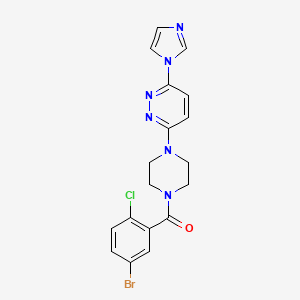

![molecular formula C9H4BrF5N2 B2859012 2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole CAS No. 1353778-48-9](/img/structure/B2859012.png)

2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Applications

2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole and its derivatives have been extensively studied for their utility in organic synthesis. Feng-Yan Ge et al. (2007) demonstrated the efficient one-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole derivatives through a reaction involving trifluoroacetic acid and difluoroacetic acid with o-phenylenediamines. The subsequent bromination of 2-difluoromethyl groups through photolysis with NBS led to the formation of bromodifluoromethyl benzo-1,3-diazoles, highlighting a pathway for creating gem-difluoromethylene linked twin molecules for drug synthesis (Feng-Yan Ge et al., 2007).

Jiangtao Zhu et al. (2012) described an efficient method for synthesizing 2-bromodifluoromethyl (or trifluoromethyl)-1H-benzimidazoles through PIDA-mediated oxidative intramolecular cyclization of fluorinated amidines. This method offers superior yields, excellent functional group tolerance, and operates under mild reaction conditions, underscoring its practicality in synthesizing fluorinated benzimidazole compounds (Jiangtao Zhu et al., 2012).

Material Science Applications

In material science, Hyungsam Choi et al. (2008) explored the synthesis of soluble polyimides from an unsymmetrical diamine monomer containing both the benzimidazole ring and a trifluoromethyl group. These polyimides, characterized by high thermal stability, glass transition temperatures, and low coefficients of thermal expansion, demonstrate the potential of incorporating benzimidazole derivatives in high-performance materials (Hyungsam Choi et al., 2008).

Corrosion Inhibition

I. Onyeachu et al. (2020) investigated the corrosion inhibition capabilities of a benzimidazole derivative on heat exchanger tubing materials in desalination plants. Their study indicated that 2-(2-bromophenyl)-1-methyl-1H-benzimidazole acts as an effective corrosion inhibitor for Cu-Ni alloys in acidic conditions, showcasing the applicability of benzimidazole derivatives in industrial maintenance (I. Onyeachu et al., 2020).

properties

IUPAC Name |

2-[bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF5N2/c10-8(11,12)7-16-5-3-1-2-4(6(5)17-7)9(13,14)15/h1-3H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDVSYZTWOCDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF5N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2858930.png)

![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2858936.png)

![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)

![4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2858944.png)

![N-(3,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2858951.png)